molecular formula C7H4BrClN2 B3263142 6-(Bromomethyl)-2-chloronicotinonitrile CAS No. 368426-79-3

6-(Bromomethyl)-2-chloronicotinonitrile

Cat. No.: B3263142
CAS No.: 368426-79-3
M. Wt: 231.48 g/mol
InChI Key: RLTMHUZDLSFWBJ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloronicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of a bromomethyl group at the 6th position and a chlorine atom at the 2nd position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-chloronicotinonitrile typically involves the bromination of 6-methyl-2-chloronicotinonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-chloronicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted nicotinonitriles.

    Oxidation: The compound can be oxidized to form 6-(bromomethyl)-2-chloronicotinic acid under specific conditions.

    Reduction: Reduction of the nitrile group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.

    Oxidation: 6-(Bromomethyl)-2-chloronicotinic acid.

    Reduction: 6-(Bromomethyl)-2-chloronicotinamines.

Scientific Research Applications

6-(Bromomethyl)-2-chloronicotinonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinonitriles.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloronicotinonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The chlorine atom and nitrile group contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2-chloronicotinonitrile
  • 6-(Bromomethyl)-2-fluoronicotinonitrile
  • 6-(Bromomethyl)-2-iodonicotinonitrile

Uniqueness

6-(Bromomethyl)-2-chloronicotinonitrile is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and binding properties. Compared to its analogs, the compound exhibits different electronic and steric effects, influencing its chemical behavior and biological activity.

Properties

IUPAC Name

6-(bromomethyl)-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-3-6-2-1-5(4-10)7(9)11-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMHUZDLSFWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CBr)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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